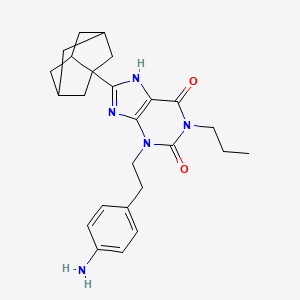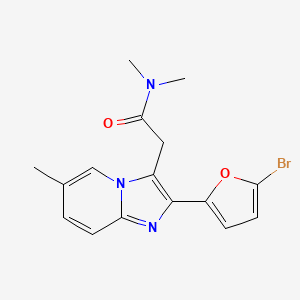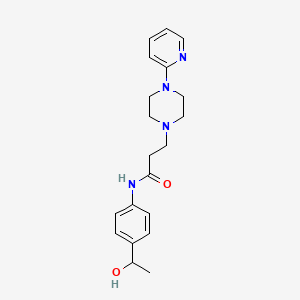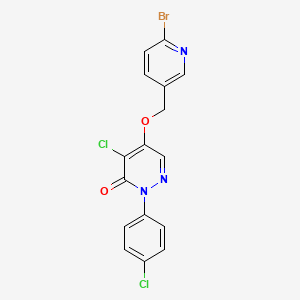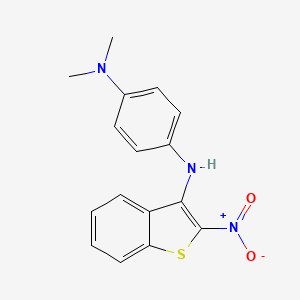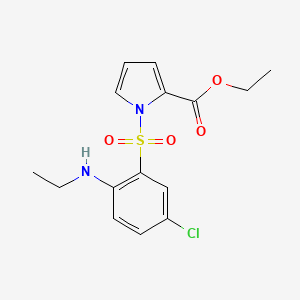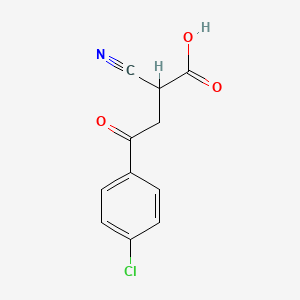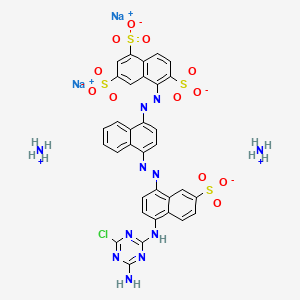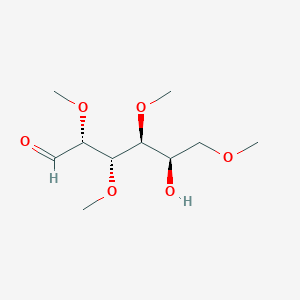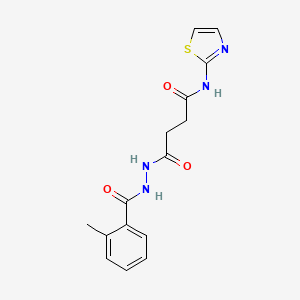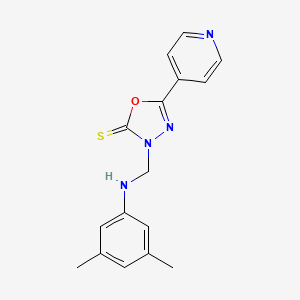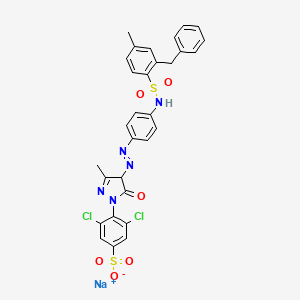
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is notable for its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Sulphonylation: Introduction of the sulphonyl group is achieved through the reaction of the intermediate with sulphonyl chloride in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulphonyl group can yield sulfoxides or sulfones, while reduction of the azo group results in aromatic amines.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other Sulphonyl Azo Compounds: These compounds share similar structural features but may differ in their specific substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its combination of sulphonyl, azo, and pyrazole groups makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94213-47-5 |
|---|---|
Molekularformel |
C30H24Cl2N5NaO6S2 |
Molekulargewicht |
708.6 g/mol |
IUPAC-Name |
sodium;4-[4-[[4-[(2-benzyl-4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C30H25Cl2N5O6S2.Na/c1-18-8-13-27(21(14-18)15-20-6-4-3-5-7-20)44(39,40)36-23-11-9-22(10-12-23)33-34-28-19(2)35-37(30(28)38)29-25(31)16-24(17-26(29)32)45(41,42)43;/h3-14,16-17,28,36H,15H2,1-2H3,(H,41,42,43);/q;+1/p-1 |
InChI-Schlüssel |
BUWVRRJVXACISG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)CC5=CC=CC=C5.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


